N-(Benzylideneamino)-4-methoxy-benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

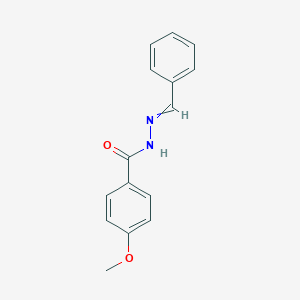

N-(Benzylideneamino)-4-methoxy-benzamide: is an organic compound characterized by the presence of a benzylideneamino group attached to a 4-methoxy-benzamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(Benzylideneamino)-4-methoxy-benzamide typically involves the condensation reaction between 4-methoxybenzamide and benzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The general reaction scheme is as follows:

4-Methoxybenzamide+BenzaldehydeAcid Catalystthis compound

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

-

Oxidation: : N-(Benzylideneamino)-4-methoxy-benzamide can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of corresponding carboxylic acids or other oxidized derivatives.

-

Reduction: : The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

-

Substitution: : Electrophilic and nucleophilic substitution reactions can occur at the benzylidene or methoxy groups. Common reagents include halogens, alkylating agents, and nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide), nucleophiles (e.g., amines, thiols).

Major Products Formed

Oxidation: Carboxylic acids, aldehydes.

Reduction: Amines, alcohols.

Substitution: Halogenated derivatives, alkylated products, substituted amines or thiols.

Wissenschaftliche Forschungsanwendungen

Chemistry

In organic chemistry, N-(Benzylideneamino)-4-methoxy-benzamide serves as a building block for synthesizing more complex molecules. Its ability to participate in electrophilic and nucleophilic substitution reactions is particularly valuable in the development of heterocyclic compounds and polymers.

Biology

The compound has been investigated for its potential as an enzyme inhibitor. Studies indicate that it can interact with various enzymes, leading to the development of new therapeutic agents. For example, research has shown that derivatives of this compound exhibit significant inhibitory activity against specific enzymes, demonstrating its potential in drug design .

Medicine

In medicinal chemistry, this compound has been identified as a lead compound for developing drugs targeting diseases such as cancer and infections. Its ability to form stable complexes with metal ions positions it as a candidate for diagnostic imaging applications .

Anticancer Activity

A study evaluated the cytotoxic effects of this compound on various cancer cell lines using the MTT assay. Results indicated moderate cytotoxicity against HEK 293 (human epidermal kidney cells) and BT474 (breast cancer cells), suggesting its potential as an anticancer agent .

Enzyme Inhibition Studies

Kinetic analyses have demonstrated that certain derivatives of this compound exhibit non-competitive inhibition against specific enzymes. This was evidenced by Lineweaver–Burk plots showing constant Km values while Vmax decreased with increasing inhibitor concentrations .

Industrial Applications

In the industrial sector, this compound is utilized in producing specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and advanced materials.

Wirkmechanismus

The mechanism of action of N-(Benzylideneamino)-4-methoxy-benzamide involves its interaction with molecular targets such as enzymes or receptors. The benzylideneamino group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. The methoxy group can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-(Benzylideneamino)-4-hydroxy-benzamide: Similar structure but with a hydroxyl group instead of a methoxy group.

N-(Benzylideneamino)-4-nitro-benzamide: Contains a nitro group, which can significantly alter its reactivity and biological activity.

N-(Benzylideneamino)-4-chloro-benzamide: The presence of a chlorine atom can enhance its electrophilicity and potential as a halogenated intermediate.

Uniqueness

N-(Benzylideneamino)-4-methoxy-benzamide is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it a versatile compound for various synthetic and research applications, distinguishing it from its analogs with different substituents.

Biologische Aktivität

N-(Benzylideneamino)-4-methoxy-benzamide is a compound of significant interest in medicinal chemistry and biological research due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, including its mechanisms of action, potential therapeutic uses, and relevant case studies.

Chemical Structure and Properties

This compound features a benzylideneamino group attached to a 4-methoxy-benzamide moiety. This structure allows for interactions with various biological targets, particularly enzymes and receptors. The methoxy group enhances solubility and bioavailability, facilitating its interaction with biological systems.

The biological activity of this compound primarily stems from its ability to act as an enzyme inhibitor . The compound can form hydrogen bonds and other interactions with active sites on enzymes, leading to inhibition or modulation of their activity. This property makes it a candidate for drug development targeting specific diseases.

Biological Activities

- Enzyme Inhibition : Research indicates that this compound can inhibit various enzymes, which may lead to its application in treating diseases where enzyme dysregulation is a factor. For instance, studies have shown that similar compounds exhibit inhibitory effects on receptor tyrosine kinases, which are crucial in cancer progression .

- Anticancer Potential : The compound has been evaluated for its anticancer properties. In vitro studies demonstrated that derivatives based on the benzamide scaffold exhibit cytotoxicity against several cancer cell lines. For example, compounds with structural similarities showed significant inhibition against EGFR and other kinases associated with tumor growth .

- Antiviral Activity : A related derivative was evaluated for its antiviral properties against Hepatitis B virus (HBV), demonstrating potential as an anti-HBV agent through mechanisms distinct from existing treatments . This suggests that this compound might also possess similar antiviral capabilities.

Table 1: Summary of Biological Activities

Detailed Research Findings

- Anticancer Studies : A study synthesized several derivatives based on the 4-(aminomethyl)benzamide fragment, revealing potent inhibitory activities against multiple receptor tyrosine kinases. The most effective compounds showed over 90% inhibition at low concentrations (10 nM) against EGFR .

- Molecular Docking Studies : Computational studies using molecular docking techniques have indicated favorable binding interactions between this compound and target enzymes, supporting its potential as a lead compound for drug development .

Eigenschaften

CAS-Nummer |

51651-81-1 |

|---|---|

Molekularformel |

C15H14N2O2 |

Molekulargewicht |

254.28 g/mol |

IUPAC-Name |

N-[(E)-benzylideneamino]-4-methoxybenzamide |

InChI |

InChI=1S/C15H14N2O2/c1-19-14-9-7-13(8-10-14)15(18)17-16-11-12-5-3-2-4-6-12/h2-11H,1H3,(H,17,18)/b16-11+ |

InChI-Schlüssel |

XHYYXBAFSXMSKM-LFIBNONCSA-N |

SMILES |

COC1=CC=C(C=C1)C(=O)NN=CC2=CC=CC=C2 |

Isomerische SMILES |

COC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=CC=C2 |

Kanonische SMILES |

COC1=CC=C(C=C1)C(=O)NN=CC2=CC=CC=C2 |

Piktogramme |

Environmental Hazard |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.